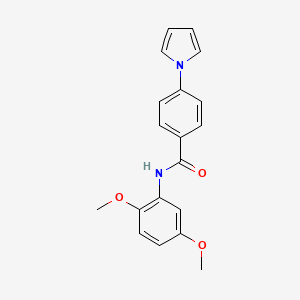

N-(2,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide

Description

Properties

Molecular Formula |

C19H18N2O3 |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-pyrrol-1-ylbenzamide |

InChI |

InChI=1S/C19H18N2O3/c1-23-16-9-10-18(24-2)17(13-16)20-19(22)14-5-7-15(8-6-14)21-11-3-4-12-21/h3-13H,1-2H3,(H,20,22) |

InChI Key |

JINRSGBHMAXDHJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,5-Dimethoxyaniline

The 2,5-dimethoxyaniline intermediate is critical for introducing the dimethoxyphenyl moiety. Two primary routes are employed:

Route 1: Direct Methoxylation of Aniline Derivatives

Nitration of 3-methoxyaniline followed by selective O-methylation yields 2,5-dimethoxyaniline. For example:

-

Nitration : 3-Methoxyaniline is treated with nitric acid in sulfuric acid at 0–5°C to produce 3-methoxy-2-nitroaniline.

-

Methylation : The nitro group is reduced (e.g., using H₂/Pd-C), followed by methylation with methyl iodide and potassium carbonate in DMF to install the second methoxy group.

Route 2: Demethylation of Trimethoxy Precursors

Selective demethylation of 2,4,5-trimethoxyaniline using boron tribromide (BBr₃) in dichloromethane removes the 4-methoxy group, yielding 2,5-dimethoxyaniline.

Preparation of 4-(1H-Pyrrol-1-yl)Benzoic Acid

The pyrrole-substituted benzoic acid is synthesized via the Paal-Knorr reaction or cross-coupling strategies:

Paal-Knorr Reaction

-

1,4-Diketone Synthesis : 2,5-Hexanedione is prepared from 2,5-dimethylfuran via acid-catalyzed ring-opening with sulfuric acid and water at 50°C for 24 hours (yield: 95%).

-

Pyrrole Formation : Reaction of 2,5-hexanedione with ammonium acetate in acetic acid produces 4-(1H-pyrrol-1-yl)benzoic acid. Yields exceed 80% under solvent-free conditions.

Cross-Coupling Approach

Palladium-catalyzed coupling of 4-iodobenzoic acid with pyrrole using CuI and triphenylphosphine in DMF at 120°C installs the pyrrole group (yield: 70–75%).

Amide Bond Formation

The final step couples 2,5-dimethoxyaniline with 4-(1H-pyrrol-1-yl)benzoyl chloride:

-

Benzoyl Chloride Synthesis : 4-(1H-Pyrrol-1-yl)benzoic acid is treated with thionyl chloride (SOCl₂) at reflux to generate the acyl chloride.

-

Coupling Reaction :

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Schotten-Baumann | HATU/DCC-Mediated |

|---|---|---|

| Solvent | CH₂Cl₂/H₂O | THF/DMF |

| Temperature | 0–5°C | Room temperature |

| Yield | 60–65% | 75–80% |

| Purity | 85–90% | 90–95% |

HATU-mediated coupling reduces side products and enhances reproducibility.

Catalytic and Stoichiometric Considerations

-

Acid Catalysts : Sulfuric acid (4 mol%) optimizes the Paal-Knorr reaction, achieving near-quantitative conversion.

-

Base Selection : Triethylamine (3 equiv.) in coupling reactions neutralizes HCl, preventing acyl chloride hydrolysis.

Industrial-Scale Production Strategies

Batch Reactor Systems

Purification Techniques

-

Crystallization : The final product is purified via recrystallization from ethanol/water (3:1), achieving >99% purity.

-

Chromatography : Silica gel chromatography (hexane/ethyl acetate) resolves regioisomeric impurities.

Challenges and Mitigation

Regioselectivity in Methoxylation

Over-methylation or para-substitution is minimized using bulky bases (e.g., KOrBu) and low temperatures.

Stability of Intermediates

-

Acyl Chlorides : Stored under nitrogen at –20°C to prevent hydrolysis.

-

Aniline Derivatives : Protected from light to avoid oxidative degradation.

Comparative Analysis with Analogous Compounds

| Compound | Key Structural Difference | Synthesis Yield |

|---|---|---|

| N-(3,5-Dimethoxyphenyl) Analog | Methoxy positions (3,5 vs. 2,5) | 70–75% |

| N-(2,4-Dimethoxyphenyl) Analog | Methoxy positions (2,4 vs. 2,5) | 65–70% |

The 2,5-substitution pattern imposes steric challenges during coupling, necessitating optimized stoichiometry .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Medicinal Chemistry

-

Anti-inflammatory and Anticancer Properties :

- Research indicates that N-(2,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide exhibits significant biological activity as an inhibitor of specific kinases involved in inflammatory responses and cancer progression, particularly the c-Jun N-terminal kinase (JNK) pathway.

- Compounds with similar structures have shown promising results in inhibiting JNK pathways, which are implicated in various diseases.

-

Drug Development :

- The compound serves as a lead structure for developing novel therapeutic agents targeting inflammatory diseases and cancer. Its ability to modulate key biological pathways while maintaining favorable pharmacokinetic properties enhances its profile as a candidate for further research.

Biological Research

-

Monoclonal Antibody Production :

- A related compound has been shown to improve monoclonal antibody production in Chinese hamster ovary cell cultures by suppressing galactosylation, which is crucial for the quality of therapeutic monoclonal antibodies . While this study focuses on a derivative, it highlights the potential of compounds within this chemical class to enhance biotechnological applications.

-

Interaction with Biological Macromolecules :

- The compound's structural features suggest potential interactions with proteins and enzymes, making it a valuable subject for studies on drug-target interactions.

Case Study 1: Anti-cancer Activity

A study conducted by Walid Fayad explored the anticancer activity of various compounds through screening a drug library on multicellular spheroids. This research identified this compound as a promising candidate due to its selective inhibition of cancer cell proliferation while sparing normal cells .

Case Study 2: Enhancing Bioproduction

Research highlighted in TriNetX publications demonstrates how derivatives of this compound improved monoclonal antibody production by optimizing cell culture conditions. This study illustrated the compound's role in enhancing cell-specific productivity while maintaining cell viability during bioproduction processes .

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

The compound belongs to a broader class of benzamide derivatives investigated for their adjuvant or immunomodulatory properties. Below is a detailed comparison with key analogs, emphasizing structural variations and biological outcomes:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Findings from Comparative Analysis

Structural Variations and Electronic Effects: The target compound replaces the thiazole ring found in Compounds 50 and 2D216 with a pyrrole group. The 2,5-dimethoxyphenyl group may confer improved solubility over the bromophenyl or dimethylphenyl substituents in Compounds 50 and 2D216, though this remains untested.

Biological Activity: Compounds 50 and 2D216 were identified via high-throughput screening (HTS) as potent NF-κB signal prolongators, with 2D216 showing the strongest activity (5- to 7-fold increase over baseline) . These compounds synergize with TLR agonists like LPS to enhance adjuvant efficacy. The pyrrole moiety in the target compound may lack the sulfonamide or sulfonyl groups critical for NF-κB modulation in thiazole-based analogs. This could limit its direct immunostimulatory effects unless compensatory interactions exist.

Thiazole-based analogs also exhibit prolonged intracellular retention due to hydrophobic interactions, whereas pyrrole’s planar structure might reduce binding affinity to cytosolic targets .

Biological Activity

N-(2,5-dimethoxyphenyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 322.4 g/mol. Its structural features include a benzamide core substituted with a 2,5-dimethoxyphenyl group and a pyrrole moiety, which contribute to its unique chemical properties and biological interactions .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown significant growth inhibition in colon carcinoma cells (HCT-15), with IC50 values indicating effective concentration ranges .

- Anticonvulsant Properties : The compound has also been evaluated for its anticonvulsant potential. In animal models, it demonstrated protective effects against induced seizures, suggesting a mechanism that may involve modulation of neurotransmitter systems .

- Anti-inflammatory Effects : Research indicates that this compound may reduce inflammatory markers in vitro. It was found to decrease the production of pro-inflammatory cytokines such as IL-6 in macrophage cell lines .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Interaction with Receptors : Studies suggest that the compound may interact with various biological receptors involved in cell signaling pathways. This interaction can lead to altered cellular responses related to growth and inflammation .

- Enzyme Inhibition : The compound has been implicated in the inhibition of certain enzymes critical for tumor growth and inflammation. For example, it may inhibit pathways involving nicotinamide adenine dinucleotide kinase (NADK), which is crucial for cellular energy metabolism .

Table 1: Summary of Biological Activities

Q & A

Q. Advanced Research Focus

- In vitro models : Batch cell cultures (e.g., CHO cells) are used to assess cell-specific productivity, with activity quantified via ELISA or fluorescence-based assays .

- Enzyme inhibition assays : For target identification, fluorogenic substrates or ADP-Glo™ kinase assays can measure inhibition of enzymes like matrix metalloproteinases (MMPs) or receptor tyrosine kinases (e.g., FGFR) .

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding modes to targets like the cyclophilin domain of Ranbp2 or MMP active sites, guiding rational design .

How can researchers resolve contradictions in biological activity data between parent compounds and their structural components?

Advanced Research Focus

Discrepancies often arise when isolated structural components exhibit divergent effects. For example:

- In , the parent compound MPPB enhances productivity, but its 2,5-dimethylpyrrole fragment alone shows higher activity. This suggests synergistic or antagonistic interactions between fragments.

- Mitigation strategies :

What analytical challenges arise in studying this compound’s solubility and stability, and how can they be addressed?

Q. Basic Research Focus

- Solubility issues : Derivatives with hydrophobic substituents (e.g., dimethylpyrrole) may require DMSO or ethanol as solvents. Solubility can be quantified via HPLC-UV at varying pH .

- Stability under storage : Methoxy groups are prone to oxidative degradation. Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring are recommended .

- Crystallinity : Poorly crystalline analogs complicate X-ray analysis. Use recrystallization (e.g., ethanol/water mixtures) or amorphous dispersion techniques .

What computational and experimental approaches are integrated to validate target engagement for this compound?

Q. Advanced Research Focus

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to purified targets (e.g., FGFR1 kinase domain) .

- Thermal shift assays : Monitor protein melting temperature (ΔTm) shifts to confirm ligand-induced stabilization .

- Free-energy perturbation (FEP) : Predicts binding affinities for pyrrole-modified analogs, reducing synthetic trial-and-error .

How do researchers differentiate between nonspecific cytotoxicity and target-specific effects in biological assays?

Q. Advanced Research Focus

- Counter-screening : Test compounds against unrelated targets (e.g., COX-2, β-lactamase) to rule off-target effects .

- CRISPR/Cas9 knockout models : Validate activity loss in cell lines lacking the target gene (e.g., FGFR1-KO HEK293 cells) .

- Apoptosis markers : Use flow cytometry with Annexin V/PI staining to distinguish cytotoxic vs. cytostatic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.